

Application Notes and Protocols for Buthionine Sulfoximine Administration in Mouse Models

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Compound of Interest

Compound Name: *Buthionine sulfoximine*

Cat. No.: *B1668097*

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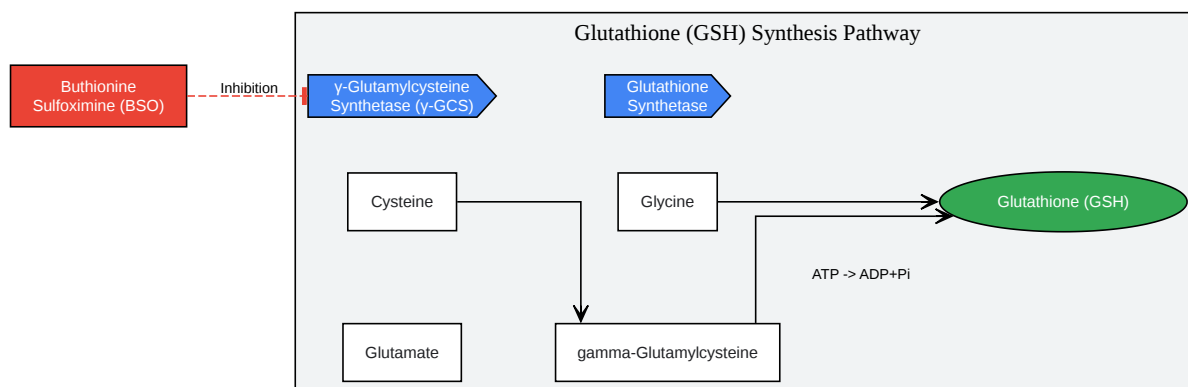
For Researchers, Scientists, and Drug Development Professionals

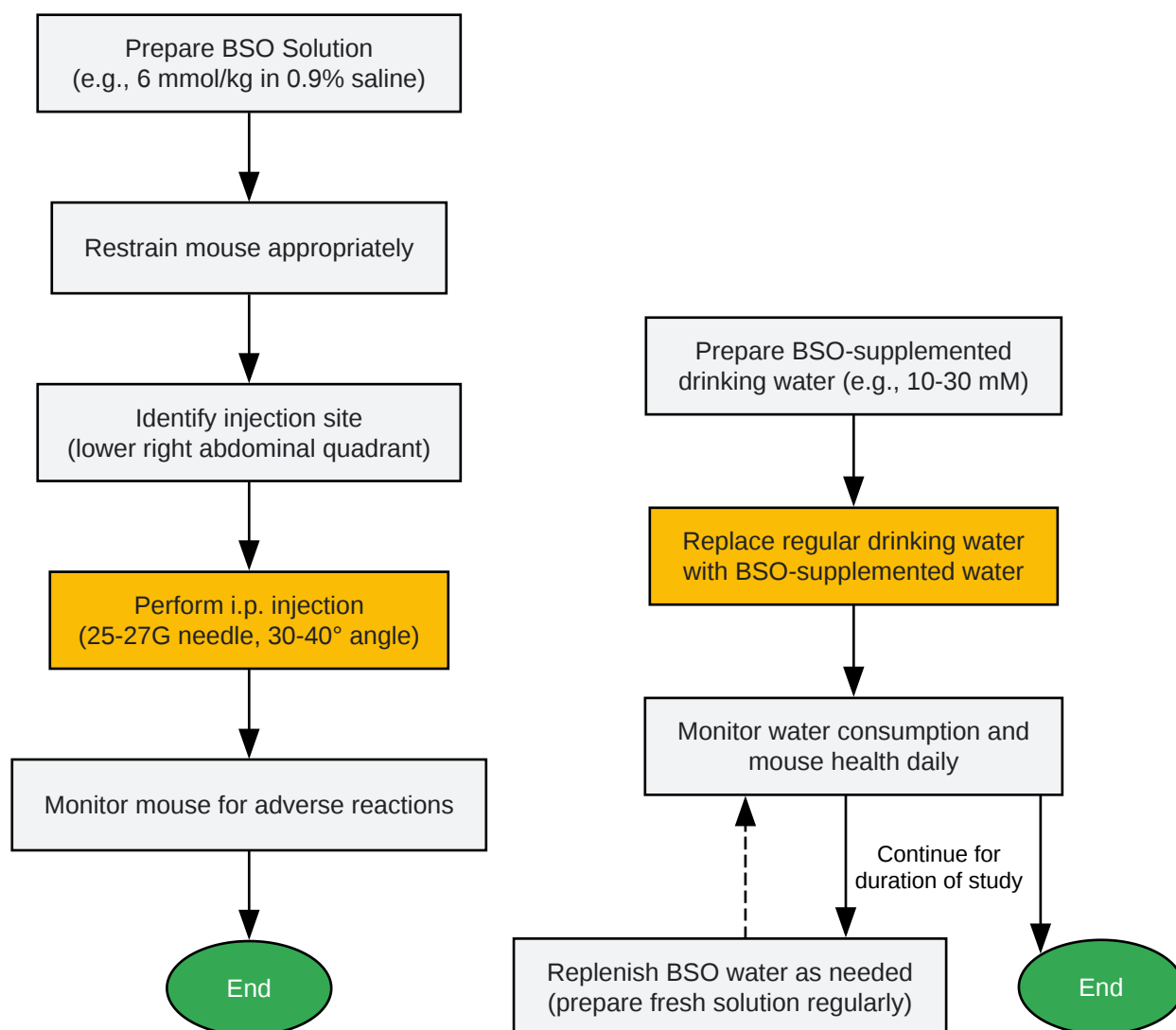
Introduction

Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ -glutamylcysteine synthetase (γ -GCS), the rate-limiting enzyme in the biosynthesis of glutathione (GSH). By depleting cellular GSH levels, BSO serves as a valuable tool in preclinical research to investigate the roles of glutathione in various physiological and pathological processes, particularly in sensitizing tumor cells to chemotherapy and radiation. These application notes provide detailed protocols for the preparation and administration of BSO in mouse models, along with methods for quantifying the resulting GSH depletion.

Mechanism of Action

BSO irreversibly inhibits γ -GCS, thereby blocking the first step of de novo glutathione synthesis. This leads to a time- and dose-dependent decrease in intracellular GSH concentrations across various tissues. The depletion of GSH can enhance cellular sensitivity to oxidative stress, thereby increasing the efficacy of certain anticancer agents.





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- To cite this document: BenchChem. [Application Notes and Protocols for Buthionine Sulfoximine Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668097#buthionine-sulfoximine-administration-in-mouse-models>]

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